molecular formula C42H56N12O9S B12108435 H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-OH

H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-OH

Cat. No.: B12108435
M. Wt: 905.0 g/mol
InChI Key: CLUQWSRYSHBBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-OH is a synthetic peptide composed of eight amino acids: methionine, glutamic acid, histidine, phenylalanine, arginine, and tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous quality control measures to ensure consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions

H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-OH can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid side chains can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-OH has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Ala-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-OH: Similar structure but with alanine instead of methionine.

    H-DL-Met-DL-Asp-DL-His-DL-Phe-DL-Arg-DL-Trp-OH: Similar structure but with aspartic acid instead of glutamic acid.

Uniqueness

H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of methionine, glutamic acid, histidine, phenylalanine, arginine, and tryptophan allows for diverse interactions and applications in various fields.

Properties

IUPAC Name

4-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56N12O9S/c1-64-17-15-28(43)36(57)50-31(13-14-35(55)56)38(59)53-33(20-26-22-46-23-49-26)40(61)52-32(18-24-8-3-2-4-9-24)39(60)51-30(12-7-16-47-42(44)45)37(58)54-34(41(62)63)19-25-21-48-29-11-6-5-10-27(25)29/h2-6,8-11,21-23,28,30-34,48H,7,12-20,43H2,1H3,(H,46,49)(H,50,57)(H,51,60)(H,52,61)(H,53,59)(H,54,58)(H,55,56)(H,62,63)(H4,44,45,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUQWSRYSHBBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N12O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

905.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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